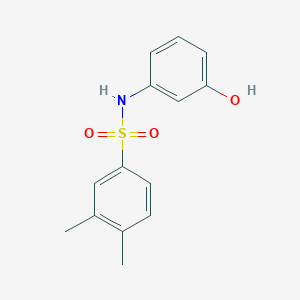![molecular formula C11H13ClN2O3S B239467 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. It was first synthesized by Takeda Pharmaceutical Company Limited and has since undergone several clinical trials.
Mechanism of Action
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a reversible inhibitor of BTK, ITK, and JAK3. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. ITK is involved in T-cell receptor signaling, while JAK3 is involved in cytokine receptor signaling. By inhibiting these enzymes, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to reduce the size of tumors in animal models of lymphoma and leukemia. In addition, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is its specificity for BTK, ITK, and JAK3, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some cancers may not rely on B-cell or T-cell signaling pathways for survival.
Future Directions
There are several potential future directions for research on 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. One area of interest is the development of combination therapies that include 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients will respond best to 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. Finally, there is a need for further research on the long-term safety and efficacy of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in humans.
Conclusion
In conclusion, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a small molecule inhibitor that has shown promise in treating various types of cancer. Its specificity for BTK, ITK, and JAK3 makes it a potentially valuable addition to cancer treatment regimens. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves several steps, including the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methylimidazole to form 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methylimidazole, which is then reduced with sodium borohydride to yield 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. The overall yield of this process is approximately 60%.
Scientific Research Applications
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has also been shown to induce apoptosis (cell death) in cancer cells.
properties
Product Name |
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole |
|---|---|
Molecular Formula |
C11H13ClN2O3S |
Molecular Weight |
288.75 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C11H13ClN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
DDVAGUUSICHDII-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



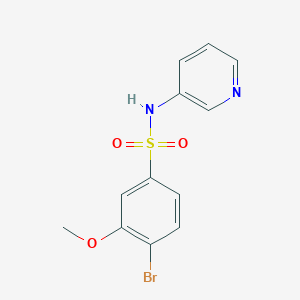
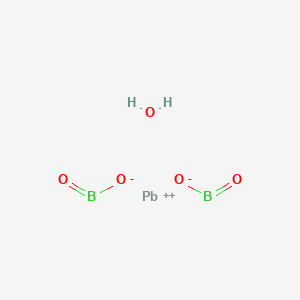
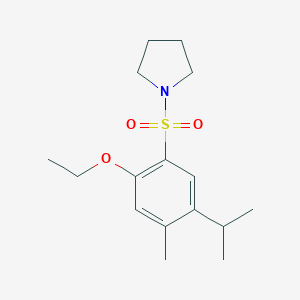
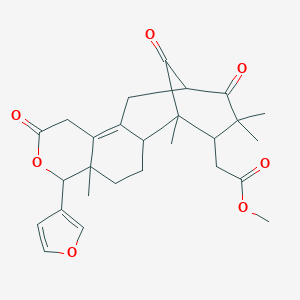
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)
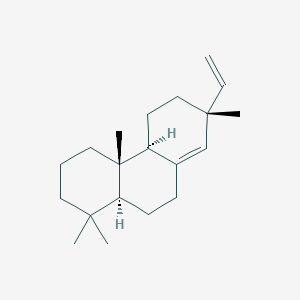
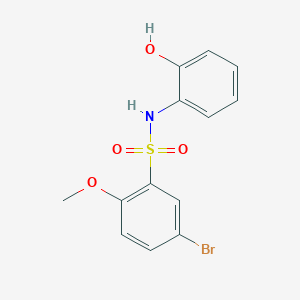
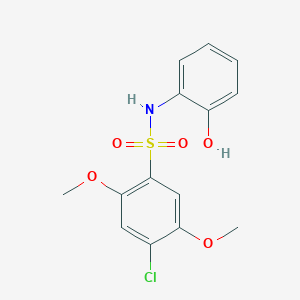
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)


